molecular formula C7H7N3 B2381429 5-cyclopropyl-1H-pyrazole-3-carbonitrile CAS No. 1290696-95-5

5-cyclopropyl-1H-pyrazole-3-carbonitrile

Cat. No. B2381429
CAS RN: 1290696-95-5
M. Wt: 133.154
InChI Key: SWNIJVVPGNFUDE-UHFFFAOYSA-N
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Description

5-cyclopropyl-1H-pyrazole-3-carbonitrile is a chemical compound with the molecular formula C7H7N3 . It is a derivative of pyrazole, a class of organic compounds that are particularly useful in organic synthesis .


Synthesis Analysis

The synthesis of pyrazole derivatives, including 5-cyclopropyl-1H-pyrazole-3-carbonitrile, often involves the reaction of α,β-ethylenic ketones with hydrazine derivatives to form pyrazolines, which then provide the desired pyrazoles .


Molecular Structure Analysis

The molecular structure of 5-cyclopropyl-1H-pyrazole-3-carbonitrile consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a cyclopropyl group attached to the 5-position of the pyrazole ring .


Chemical Reactions Analysis

Pyrazole derivatives, including 5-cyclopropyl-1H-pyrazole-3-carbonitrile, can undergo a variety of chemical reactions. For instance, they can react with α,β-ethylenic ketones to form pyrazolines .


Physical And Chemical Properties Analysis

5-cyclopropyl-1H-pyrazole-3-carbonitrile is a powder with a molecular weight of 133.15 . It has an InChI code of 1S/C7H7N3/c8-4-6-3-7(10-9-6)5-1-2-5/h3,5H,1-2H2,(H,9,10) and an InChI key of SWNIJVVPGNFUDE-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Chemical Properties

  • The development of a facile, one-pot multicomponent protocol for synthesizing 5-amino-1H-pyrazole-4-carbonitrile derivatives, including variations like 5-cyclopropyl-1H-pyrazole-3-carbonitrile, has been reported. This synthesis utilizes alumina–silica-supported MnO2 as a recyclable catalyst in water, indicating a green chemistry approach with high yield (Poonam & Singh, 2019) Poonam & Singh (2019).
  • An innovative synthesis method for 5-aminopyrazole-4-carbonitriles and related compounds involves using sodium ascorbate as a catalyst. This method is environmentally friendly, involving multicomponent cyclocondensations that minimize waste and avoid hazardous solvents (Kiyani & Bamdad, 2018) Kiyani & Bamdad (2018).

Applications in Medicinal Chemistry

  • Compounds related to 5-cyclopropyl-1H-pyrazole-3-carbonitrile have shown potential as glycogen phosphorylase inhibitors, indicating their applicability in antihyperglycemic activity studies. This involves the transformation of related pyrazole derivatives and demonstrates their efficacy in in vivo studies (Kattimani et al., 2019) Kattimani et al. (2019).
  • Synthesis of new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole, a compound structurally similar to 5-cyclopropyl-1H-pyrazole-3-carbonitrile, has been explored for their potential anticancer activity. The study involved the evaluation of these compounds against various cancer cell lines (Metwally, Abdelrazek, & Eldaly, 2016) Metwally, Abdelrazek, & Eldaly (2016).

Other Applications

  • The molecule 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile, closely related to the 5-cyclopropyl variant, has been studied for its interaction with fullerene molecules. The research indicates potential applications in materials science, particularly in enhancing spectral properties (Study of electronic properties, 2022) Study of electronic properties (2022).

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .

Future Directions

Given the wide range of pharmacological activities exhibited by pyrazole derivatives, there is significant interest in further studying these compounds, including 5-cyclopropyl-1H-pyrazole-3-carbonitrile. This includes developing new synthetic routes towards pyrazoloazines for their biological and medicinal exploration .

properties

IUPAC Name

5-cyclopropyl-1H-pyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-4-6-3-7(10-9-6)5-1-2-5/h3,5H,1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNIJVVPGNFUDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-cyclopropyl-1H-pyrazole-3-carbonitrile

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